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Compound of Interest

Compound Name: Dehydroxydehydro Terfenadine

CAS No.: 104953-06-2

Cat. No.: B568978

Get Quote

Executive Summary
In the pharmaceutical development of antihistamines, specifically Terfenadine and its active

metabolite Fexofenadine, impurity profiling is a critical regulatory requirement (ICH Q3A/B).

Dehydroxydehydro Terfenadine (CAS 104953-06-2) represents a specific degradation

product formed via the dehydration of the secondary alcohol in the butanol chain.

Distinguishing this impurity from its regioisomer, Anhydroterfenadine (formed by dehydration of

the tertiary alcohol), requires a precise NMR strategy. This guide details the acquisition,

processing, and logic required to unequivocally assign the structure of Dehydroxydehydro
Terfenadine, focusing on the differentiation of styryl olefinic protons versus tetrasubstituted

vinyl moieties.

Scientific Background & Structural Context
The Challenge of Regioisomers
Terfenadine contains two hydroxyl groups susceptible to dehydration:
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Secondary Alcohol (C1 of butyl chain): Dehydration yields Dehydroxydehydro Terfenadine
(Target). This creates a disubstituted alkene conjugated with the tert-butylphenyl ring.

Tertiary Alcohol (Azacyclonol moiety): Dehydration yields Anhydroterfenadine. This creates a

tetrasubstituted alkene within the diphenylmethylene moiety.

Target Molecule Specifications
Name: Dehydroxydehydro Terfenadine (Terfenadine Impurity G)[1]

IUPAC: 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-butene.

Molecular Formula:

[1][2]

Key Structural Feature: Styryl double bond (

) and retention of the tertiary alcohol.

Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent aggregation or solvent suppression issues, follow

this strict preparation protocol.

Solvent: DMSO-

(99.9% D) is preferred over

to prevent potential acid-catalyzed degradation during acquisition and to ensure solubility of
the polar tertiary alcohol moiety.

Concentration: 5–10 mg of isolated impurity in 600

L solvent.

Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Temperature: 298 K (25°C).
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Instrument Configuration
Field Strength:

500 MHz (1H frequency) recommended for resolving multiplet structures in the alkyl region.

Probe: Cryoprobe (TCI/HCN) highly recommended for 13C and 2D sensitivity.

Acquisition Parameters (Standardized)
Experiment

Pulse
Sequence

Scans (NS) TD (Points)
Mixing Time
/ Delay

Purpose

1H ZG zg30 16 64k D1 = 2.0s
Quantitation

& Integration

13C {1H} zgpg30 1024 64k D1 = 2.0s

Carbon

backbone

assignment

COSY cosygpppqf 8 2k x 256 - connectivity

(Alkyl chain)

HSQC
hsqcedetgpsi

sp2.3
8 2k x 256 -

1-bond C-H

correlation

(Multiplicity

edited)

HMBC
hmbcgplpndq

f
16 4k x 512 60 ms

Long-range

(2-3 bond)

connectivity

NOESY noesygpphp 16 2k x 256 500 ms

Stereochemis

try (E/Z

determination

)

Structural Elucidation Workflow
The following logic gate diagram illustrates the decision-making process for confirming

Dehydroxydehydro Terfenadine against its isomers.
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Unknown Impurity Sample

1H NMR Screening
(6.0 - 7.0 ppm Region)

Are Vinyl Protons Present?

No Vinyl Protons
(Tetrasubstituted)

Absent

2 Vinyl Protons Observed

Present

Identify as:
Anhydroterfenadine
(Ring Dehydration)

Analyze Coupling (J-value)
of Vinyl Protons

J-value Magnitude

J ~ 15-16 Hz
(Trans/E-isomer)

J ~ 10-12 Hz
(Cis/Z-isomer)

HMBC Correlation:
Vinyl H to t-Butyl Phenyl C

CONFIRMED STRUCTURE:
Dehydroxydehydro Terfenadine

(Chain Dehydration)

Click to download full resolution via product page
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Figure 1: Decision logic for distinguishing Terfenadine dehydration products based on 1H NMR

olefinic signatures.

Detailed Spectral Analysis
1H NMR Interpretation
The defining characteristic of Dehydroxydehydro Terfenadine is the transformation of the

hydroxymethine (triplet/multiplet at ~4.5 ppm in Terfenadine) into a vinylic system.

Olefinic Region (6.2 – 6.5 ppm):

Look for two distinct signals corresponding to

and

of the butenyl chain.

H1 (Benzylic Vinyl): Typically a doublet (d) at

6.35 ppm.

H2 (Homobenzylic Vinyl): Typically a double-triplet (dt) at

6.15 ppm.

Coupling Constant (

): A value of 15.8 Hz confirms the E (trans) configuration, which is thermodynamically
favored during dehydration.

Aromatic Region:

The tert-butylphenyl ring protons will shift slightly downfield compared to Terfenadine due

to conjugation with the new double bond.

13C NMR & DEPT-135
Loss of Signal: Disappearance of the secondary alcohol carbon (
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~72 ppm).

New Signals: Appearance of two methine (

) carbons in the olefinic region (

128–132 ppm).

Retention: The quaternary carbon of the diphenylmethyl group (

~79 ppm) must remain present. If this shifts to ~140 ppm, you have isolated
Anhydroterfenadine (wrong impurity).

2D NMR Correlations (Validation)
Correlation Type Source Nucleus Target Nucleus Diagnostic Value

COSY
Vinyl H2 (

6.15)

Allylic CH2 (

~2.3)

Confirms the double

bond is connected to

the piperidine alkyl

chain.

HMBC
Vinyl H1 (

6.[3]35)
Phenyl C-ipso

Confirms conjugation

of the double bond

with the tert-

butylphenyl ring.

HMBC OH (Tertiary) Diphenyl C-ipso

Confirms the tertiary

alcohol is intact

(distinguishes from

Anhydroterfenadine).

Comparison Table: Terfenadine vs. Impurities
Use this reference table to rapidly categorize your sample based on diagnostic shifts (in

DMSO-

).
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Feature
Terfenadine
(Parent)

Dehydroxydehydro
Terf.[1][2][4][5]
(Impurity G)

Anhydroterfenadin
e (Impurity D)

Reaction N/A
Dehydration of

Secondary OH

Dehydration of

Tertiary OH

Chain C1 (ppm)
~72.0 (

)

~129.0 (

)

~72.0 (

)

Diphenyl C (ppm)
~79.0 (

)

~79.0 (

)

~140.0 (

)

Vinyl Protons None 2 (Multiplets)
None

(Tetrasubstituted)

Molecular Weight 471.7 453.7 453.7
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.pharmaffiliates.com/en/104953-06-2-terfenadine-impurity-g-pa200140070.html
https://splendidlab.com/products/info/19056/dehydroxydehydro-terfenadine
https://splendidlab.com/products/info/19056/dehydroxydehydro-terfenadine
https://patentimages.storage.googleapis.com/95/8c/3c/0f6f6fe86835ef/US10059689.pdf
https://m.chemicalbook.com/ProdSupplierGWCB93582405_EN.htm
https://splendidlab.com/products/1906
https://splendidlab.com/products/1906
https://www.benchchem.com/product/b568978/docs#application-note-nmr-based-structural-elucidation-of-dehydroxydehydro-terfenadine-impurity-g
https://www.benchchem.com/product/b568978/docs#application-note-nmr-based-structural-elucidation-of-dehydroxydehydro-terfenadine-impurity-g
https://www.benchchem.com/product/b568978/docs#application-note-nmr-based-structural-elucidation-of-dehydroxydehydro-terfenadine-impurity-g
https://www.benchchem.com/product/b568978/docs#application-note-nmr-based-structural-elucidation-of-dehydroxydehydro-terfenadine-impurity-g
https://www.benchchem.com/product/b568978?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568978?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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